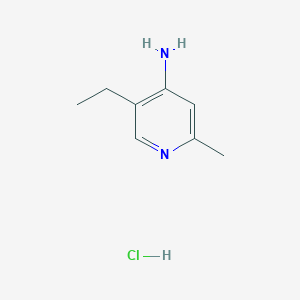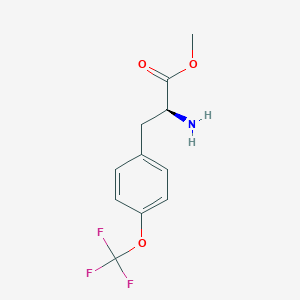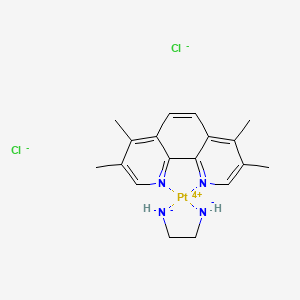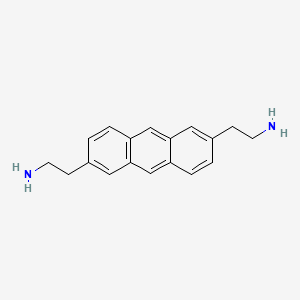
2,2'-(Anthracene-2,6-diyl)diethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Anthracene-2,6-diyl)diethanamine is an organic compound that features an anthracene core with two ethanamine groups attached at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Anthracene-2,6-diyl)diethanamine typically involves the functionalization of anthracene derivatives. One common method is the Diels-Alder reaction, where a Diels-Alder adduct of 2,6-dibromoanthracene is used as a precursor . This precursor undergoes further reactions to introduce the ethanamine groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Anthracene-2,6-diyl)diethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its electronic properties.
Substitution: The ethanamine groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions could introduce various functional groups onto the anthracene core.
Applications De Recherche Scientifique
2,2’-(Anthracene-2,6-diyl)diethanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2’-(Anthracene-2,6-diyl)diethanamine involves its interaction with molecular targets through its anthracene core and ethanamine groups. These interactions can affect various pathways, including electron transport and fluorescence. The compound’s ability to participate in π-π stacking interactions and hydrogen bonding also plays a role in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Piperazine-1,4-diyl)diethanamine: Similar in structure but contains a piperazine ring instead of an anthracene core.
Anthracene-9,10-diyl derivatives: These compounds have substitutions at the 9 and 10 positions of the anthracene ring, affecting their properties and applications.
Uniqueness
2,2’-(Anthracene-2,6-diyl)diethanamine is unique due to its specific substitution pattern on the anthracene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and fluorescence.
Propriétés
Formule moléculaire |
C18H20N2 |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-[6-(2-aminoethyl)anthracen-2-yl]ethanamine |
InChI |
InChI=1S/C18H20N2/c19-7-5-13-1-3-15-11-18-10-14(6-8-20)2-4-16(18)12-17(15)9-13/h1-4,9-12H,5-8,19-20H2 |
Clé InChI |
KWSUWAVJUYLCRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C(C=CC(=C3)CCN)C=C2C=C1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
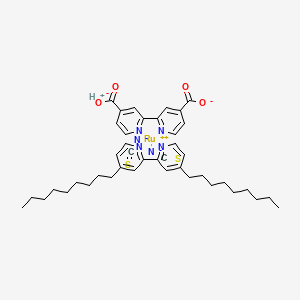
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)

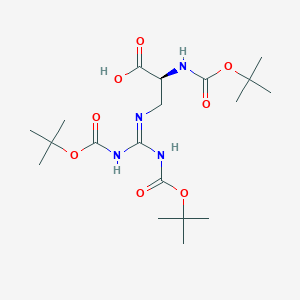


![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
